N-(1-methyl-1H-indazol-5-yl)thiourea
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Overview
Description
N-(1-methyl-1H-indazol-5-yl)thiourea is a chemical compound with the molecular formula C9H10N4S. It is a derivative of indazole, a bicyclic compound containing a pyrazole ring fused to a benzene ring.
Mechanism of Action
Target of Action
N-(1-methyl-1H-indazol-5-yl)thiourea is a compound that has been identified to interact with certain kinases . The primary targets of this compound are CHK1 and CHK2 kinases , as well as the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play crucial roles in cell cycle regulation and response to DNA damage, making them important targets in the treatment of diseases such as cancer .
Mode of Action
It is known that the compound acts byinhibiting, regulating, and/or modulating the activity of its target kinases . This results in changes to the cell cycle and DNA damage response pathways, potentially leading to the death of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation and the DNA damage response . By inhibiting the activity of CHK1, CHK2, and SGK kinases, the compound can disrupt these pathways and induce cell death .
Preparation Methods
The synthesis of N-(1-methyl-1H-indazol-5-yl)thiourea typically involves the reaction of 1-methyl-1H-indazole-5-amine with thiocyanate or isothiocyanate under appropriate conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(1-methyl-1H-indazol-5-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Scientific Research Applications
N-(1-methyl-1H-indazol-5-yl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
N-(1-methyl-1H-indazol-5-yl)thiourea can be compared with other indazole derivatives, such as:
1-methyl-1H-indazole-5-carboxamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
1-methyl-1H-indazole-5-sulfonamide: Another derivative with a sulfonamide group, which may exhibit different pharmacological properties.
1-methyl-1H-indazole-5-amine: The parent compound from which this compound is synthesized.
This compound is unique due to its specific thiourea functional group, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(1-methylindazol-5-yl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-13-8-3-2-7(12-9(10)14)4-6(8)5-11-13/h2-5H,1H3,(H3,10,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNCQBZSSPKIOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=S)N)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327828 |
Source
|
Record name | (1-methylindazol-5-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824416 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
691868-50-5 |
Source
|
Record name | (1-methylindazol-5-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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